1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

Catalog No.
S730541
CAS No.
286014-25-3
M.F
C27H37BF4N2
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium t...

CAS Number

286014-25-3

Product Name

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate

Molecular Formula

C27H37BF4N2

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1

InChI Key

NTJNPOPDNJTGKC-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C

Ionic Liquids

,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (also known as BIDIP-TFB) belongs to a class of compounds called ionic liquids (ILs). ILs are salts in which both the cation and anion are organic species. BIDIP-TFB specifically falls under the category of cationic imidazolium-based ionic liquids, where the cation (positively charged ion) is an imidazolium ring with two bulky diisopropylphenyl groups attached at the 1 and 3 positions. The anion (negatively charged ion) is the tetrafluoroborate (BF₄) ion.

Unique Properties and Research Applications

Ionic liquids possess unique properties that make them attractive for various scientific research applications. These properties include:

  • High thermal stability: BIDIP-TFB exhibits excellent thermal stability, meaning it can withstand high temperatures without decomposing. This is crucial for applications involving high-temperature reactions or processes.
  • Wide liquid range: BIDIP-TFB remains liquid over a wide temperature range, which allows for its use in a diverse range of research settings.
  • Tunable properties: By modifying the structure of the cation and anion, researchers can tailor the properties of ILs for specific applications. For example, the bulky diisopropylphenyl groups in BIDIP-TFB contribute to its low volatility and thermal stability.

These properties have led to the exploration of BIDIP-TFB in various research areas, including:

  • Electrolytes for batteries and fuel cells: BIDIP-TFB is being investigated as a potential electrolyte material for batteries and fuel cells due to its good ionic conductivity, thermal stability, and electrochemical window. [, ]
  • Catalysis: BIDIP-TFB can act as a catalyst or catalyst support for various chemical reactions. Its unique properties can improve the efficiency and selectivity of these reactions. []
  • Separation science: BIDIP-TFB is being explored for its potential applications in separation processes, such as the extraction of valuable metals or organic compounds. []

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a significant compound in the realm of organometallic chemistry, primarily recognized for its role as a ligand in various catalytic processes. This compound belongs to the family of N-heterocyclic carbenes (NHCs), which are prominent due to their strong σ-donating and weak π-accepting properties. The molecular formula for this compound is C27H37BF4N, with a molecular weight of approximately 476.4 g/mol. Its structure features an imidazolium core substituted with two bulky 2,6-diisopropylphenyl groups, enhancing its steric and electronic properties, making it highly effective in catalytic applications .

  • Oxidation: The compound can be oxidized to form imidazolium salts.
  • Reduction: It can undergo reduction to regenerate the corresponding imidazole.
  • Substitution: This compound is capable of nucleophilic substitution reactions where the imidazolium group can be replaced by other nucleophiles.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically require moderate temperatures and inert atmospheres to minimize side reactions.

Research into the biological activity of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate has identified potential applications in antimicrobial and anticancer activities. Its derivatives are being explored for their efficacy against various pathogens and cancer cell lines. The unique structural characteristics of this compound may contribute to its biological interactions, although further studies are necessary to fully elucidate its mechanisms of action.

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves:

  • Starting Materials: The reaction begins with 2,6-diisopropylaniline, glyoxal, and formaldehyde.
  • Acid Catalyst: An acid catalyst such as tetrafluoroboric acid is used.
  • Reaction Conditions: The process involves heating under controlled conditions to facilitate the formation of the imidazolium intermediate, which is then isolated and purified.

In industrial settings, synthesis methods are scaled up for higher yields and purity, often employing continuous flow reactors for efficiency .

The applications of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate span multiple fields:

  • Catalysis: Used as a ligand in transition metal catalysis for reactions like cross-coupling and hydrogenation.
  • Pharmaceuticals: Investigated as a pharmaceutical intermediate and in drug delivery systems.
  • Material Science: Employed in the production of fine chemicals and advanced materials such as polymers .

Interaction studies involving 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate focus on its behavior in catalytic systems and biological environments. These studies often assess how the compound interacts with various transition metals and other substrates in catalytic cycles. Additionally, investigations into its biological interactions provide insights into potential therapeutic applications .

Several compounds share structural features or functional roles with 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylideneC27H38NContains an imidazolidine core; less sterically hindered
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I)C27H37CuCombines copper with NHC; used in catalysis but involves metal coordination
1-Methylimidazo[1,5-a]quinolin-2-ium TetrafluoroborateC15H14BF4NDifferent heterocyclic structure; explored for biological activity

The unique aspect of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate lies in its bulky substituents which enhance its stability and reactivity as a ligand compared to other NHCs .

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (hereafter referred to by its IUPAC name) emerged from advances in N-heterocyclic carbene (NHC) chemistry. Early milestones in the field include Arduengo’s isolation of stable imidazol-2-ylidenes in 1991, which provided a foundation for developing imidazolium salts as NHC precursors. The compound’s development aligns with efforts to create sterically hindered NHC ligands for catalysis, where bulky substituents enhance stability and selectivity.

Nomenclature and Structural Classification

PropertyDetail
IUPAC Name1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Common AbbreviationsIPr·HBF₄ (derived from "1,3-bis(2,6-diisopropylphenyl)imidazolium")
Molecular FormulaC₂₇H₃₇BF₄N₂
Molecular Weight476.4 g/mol
Structural FeaturesImidazolium cation with 2,6-diisopropylphenyl substituents; BF₄⁻ counterion

The compound belongs to the class of imidazolium tetrafluoroborates, where the tetrafluoroborate anion enhances ionic character and solubility. Its structure is characterized by a five-membered imidazolium ring with aryl substituents at positions 1 and 3, ensuring steric protection of the carbene carbon.

Position within N-Heterocyclic Carbene Chemistry

NHCs are classified into normal (carbene at C2) and abnormal (carbene at C3/C4) isomers. The compound’s precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, generates a normal NHC upon deprotonation. Its bulky substituents place it among sterically demanding NHCs, which are critical in stabilizing transition metal complexes and preventing unwanted side reactions in catalysis.

Historical Evolution of Synthetic Methodologies

MethodReagentsConditionsYieldKey Advantages
TraditionalGlyoxal, 2,6-diisopropylaniline, HBF₄Reflux in toluene, HCl78%Scalable, low-cost precursors
MechanosynthesisImidazolium chloride, NaBF₄Vibrating ball mill, 25 Hz95–96%High efficiency, solvent-free
Microwave-AssistedTriethyl orthoformate, NH₄HCO₃Microwave irradiation85%Rapid cyclization, reduced side products

Early syntheses relied on condensation of glyoxal, aniline derivatives, and formaldehyde, followed by anion exchange with NaBF₄. Modern methods, such as mechanosynthesis, eliminate solvents and reduce reaction times, achieving higher yields.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s imidazolium cation features:

  • 2,6-Diisopropylphenyl groups: Provide steric bulk, reducing intermolecular interactions and enhancing thermal stability.
  • Planar imidazolium ring: Facilitates π-conjugation and electron-withdrawing effects from the BF₄⁻ anion.

The BF₄⁻ anion’s weak coordination leads to pseudohalide behavior, enabling applications in catalysis without strong ion-pairing effects.

Spectroscopic Characterization

TechniqueKey Observations
¹H NMRδ 10.17 ppm (NCHN proton), δ 8.56–7.53 ppm (aromatic protons)
¹³C NMRδ 140.7–124.8 ppm (aromatic carbons), δ 20.6–16.9 ppm (isopropyl groups)
¹⁹F NMRδ -148.2 ppm (BF₄⁻ anion)
IRAbsorption at 1051 cm⁻¹ (BF₄⁻ stretching)

Synthetic Applications and Catalytic Roles

Precursor to NHC Ligands

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-ium tetrafluoroborate serves as a direct precursor to the IPr NHC ligand, which binds to metals via its carbene carbon. Key applications include:

  • Palladium-Catalyzed Coupling Reactions: Enables C–N and C–C bond formations under mild conditions.
  • Nickel-Mediated Cross-Couplings: Facilitates reactions with β-hydrogen-containing substrates.
  • Copper Hydride Chemistry: Supports hydroamination and hydroarylation reactions.

Catalytic Systems and Performance

Reaction TypeCatalyst SystemOutcome
Aryl Amination[Pd(IPr)(cin)Cl]Yields >99% with unactivated aryl chlorides
Grignard Cross-Coupling[Ni(BIiPr)₂(CO)₂]Tolerates β-hydrogens in alkyl halides
CuAAC (Click Chemistry)[{Cu(IPr)}₂(μ-OH)][BF₄]Halide-free catalysis, high efficiency

The IPr ligand’s steric bulk minimizes side reactions, such as β-hydride elimination, while its electronic properties stabilize low-coordinate metal centers.

Comparative Analysis with Analogues

Structural and Electronic Variants

VariantKey DifferencesImpact on Catalysis
IPr* (IDip*)Additional diphenylmethyl groupsEnhanced steric protection; higher thermal stability
SIMes (SIPr)Saturated imidazolinium backboneReduced π-backbonding; altered redox properties
PhenoFluorFluorinated aryl substituentsIncreased electron-withdrawing effects

Performance in Benchmark Reactions

CatalystReactionTurnover Frequency (TOF)Yield
IPr·HBF₄Suzuki-Miyaura Coupling1,200 h⁻¹95%
IPr*·HBF₄C–N Bond Formation800 h⁻¹99%
SIMes·HBF₄Olefin Metathesis500 h⁻¹85%

IPr·HBF₄ demonstrates balanced steric and electronic properties, making it versatile for diverse catalytic cycles.

Dates

Modify: 2023-08-15

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